3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a bromine atom at the third position of the benzamide ring and a 2,3-dimethoxy-2-methylpropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide typically involves the reaction of 3-bromobenzoic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of the 2,3-dimethoxy-2-methylpropyl group.
N-(3,4-dimethylphenyl) 2-bromobenzamide: Contains a 3,4-dimethylphenyl group instead of the 2,3-dimethoxy-2-methylpropyl group
Uniqueness
3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide is unique due to the presence of the 2,3-dimethoxy-2-methylpropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(18-3,9-17-2)8-15-12(16)10-5-4-6-11(14)7-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEPXBNMKMCIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Br)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.